molecular formula C26H25N3O4S B11598734 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11598734
M. Wt: 475.6 g/mol
InChI Key: ZDNALWXSLMBFPB-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 4-methoxybenzylamine and 4-methoxyphenylboronic acid. These intermediates undergo various reactions, including condensation, cyclization, and acylation, under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H25N3O4S/c1-32-21-12-8-18(9-13-21)17-28-23(16-24(30)27-19-6-4-3-5-7-19)25(31)29(26(28)34)20-10-14-22(33-2)15-11-20/h3-15,23H,16-17H2,1-2H3,(H,27,30)

InChI Key

ZDNALWXSLMBFPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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